molecular formula C18H22N2O3 B3816949 N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]-1-(oxolan-3-yl)methanamine

N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]-1-(oxolan-3-yl)methanamine

Cat. No.: B3816949
M. Wt: 314.4 g/mol
InChI Key: MWKKRODBNONJND-UHFFFAOYSA-N
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Description

N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]-1-(oxolan-3-yl)methanamine is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a methoxyphenoxy group and an oxolan-3-ylmethylamine moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]-1-(oxolan-3-yl)methanamine typically involves nucleophilic substitution and amidation reactions. The starting materials often include 2-methoxyphenol, pyridine-3-carbaldehyde, and oxolane derivatives. The reaction conditions usually require the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which offer better control over reaction parameters and improved safety. The use of automated systems allows for precise monitoring of temperature, pressure, and reaction time, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]-1-(oxolan-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selective formation of the desired products .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amine compounds, and various substituted analogs, depending on the specific reagents and conditions used .

Scientific Research Applications

N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]-1-(oxolan-3-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and is used in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]-1-(oxolan-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]-1-(oxolan-3-yl)methanamine include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

IUPAC Name

N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]-1-(oxolan-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-21-16-6-2-3-7-17(16)23-18-15(5-4-9-20-18)12-19-11-14-8-10-22-13-14/h2-7,9,14,19H,8,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKKRODBNONJND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=C(C=CC=N2)CNCC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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